2-(Allyloxy)nicotinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-prop-2-enoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c1-2-6-12-9-8(7-11)4-3-5-10-9/h2-5,7H,1,6H2 |
InChI Key |
SPVDNSBFYVIQCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC=N1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Allyloxy Nicotinaldehyde
Established Synthetic Routes
The synthesis of 2-(Allyloxy)nicotinaldehyde is not a trivial process, primarily due to the electronic nature of the pyridine (B92270) ring and the sensitivity of the aldehyde group. Established routes typically begin with a more stable precursor, such as a carboxylic acid, and involve a sequence of functional group manipulations.
Approaches from 2-Hydroxynicotinic Acid and its Derivatives
A logical and commonly explored starting point for the synthesis of this compound is 2-Hydroxynicotinic acid. scholaris.cachemicalbook.com This approach involves a two-stage strategy: first, the introduction of the allyl group via etherification of the hydroxyl group, followed by the reduction of the carboxylic acid moiety to the aldehyde. scholaris.ca
The initial step, allylation of 2-hydroxynicotinic acid, proceeds via a standard Williamson ether synthesis to form 2-(allyloxy)nicotinic acid. scholaris.ca However, the subsequent conversion of the carboxylic acid group to an aldehyde presents significant synthetic challenges. scholaris.ca The electronic properties of the nicotinic acid system complicate this reduction step. scholaris.ca
| Step | Starting Material | Reagent | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | 2-Hydroxynicotinic acid | Allyl bromide (or similar allylating agent) in the presence of a base | 2-(Allyloxy)nicotinic acid | Standard Williamson ether synthesis to introduce the allyloxy group. scholaris.ca |
| 2 | 2-(Allyloxy)nicotinic acid | Various reducing agents | This compound | The critical and challenging reduction of the carboxylic acid to the aldehyde. scholaris.ca |
Reduction Strategies toward Nicotinaldehyde Functionality
The reduction of a carboxylic acid to an aldehyde is a delicate transformation, often prone to over-reduction to the corresponding alcohol. In the context of the 2-(allyloxy)nicotinic acid system, this step has proven particularly difficult, with many standard reduction conditions leading to decomposition or the formation of the over-reduced alcohol, which itself poses isolation challenges due to high water solubility. scholaris.ca
Several methods have been attempted with limited success for this specific substrate. scholaris.ca For instance, a two-step procedure involving the formation of a mixed anhydride (B1165640) with ethyl chloroformate followed by borohydride (B1222165) reduction resulted in low yields. scholaris.ca Similarly, conversion to the methyl ester and subsequent reduction with Diisobutylaluminium hydride (DIBAL-H) also gave unsatisfactory yields. scholaris.ca
However, alternative strategies for the reduction of other nicotinic acid derivatives have been developed, which could potentially be adapted. A patented process describes the highly efficient reduction of nicotinic acid morpholinamides to nicotinaldehydes using lithium alkoxyaluminum hydrides. google.com This method is advantageous as it can be performed at room temperature and atmospheric pressure, yielding nearly quantitative results. google.com Another approach for a related compound, 2-chloronicotinic acid, involves a two-step process: reduction to 2-chloronicotinyl alcohol with sodium borohydride and boron trifluoride etherate, followed by oxidation to 2-chloronicotinaldehyde (B135284) using activated manganese dioxide. patsnap.com
| Method | Substrate | Key Reagents | Conditions | Outcome/Yield | Reference |
|---|---|---|---|---|---|
| Mixed Anhydride Reduction | 2-(Allyloxy)nicotinic acid | Ethyl chloroformate, Borohydride | - | Low yield, difficult isolation | scholaris.ca |
| Ester Reduction (DIBAL-H) | Methyl 2-(allyloxy)nicotinate | DIBAL-H | - | Low yield | scholaris.ca |
| Morpholinamide Reduction | Nicotinic acid morpholinamides | LiAlH(OR)n | Room temperature, atmospheric pressure | Virtually quantitative | google.com |
| Two-Step Reduction/Oxidation | 2-Chloronicotinic acid | 1. NaBH4, BF3·OEt2; 2. MnO2 | 1. -10°C to RT; 2. Reflux | High yield (approx. 86.6% for oxidation) | patsnap.com |
Innovative Synthetic Transformations for Allyloxy Group Introduction
The introduction of the allyloxy group is typically achieved via the well-established Williamson ether synthesis. However, modern synthetic chemistry seeks more efficient and environmentally friendly methods. Phase transfer catalysis (PTC) represents a significant innovation in this area. mdpi.com PTC allows for reactions between reagents in immiscible phases (e.g., aqueous and organic), often leading to high yields and selectivity under mild conditions. mdpi.com This methodology is considered more "green" and safer for introducing allyloxy groups. mdpi.com Further innovations include the use of alternative allylating agents to allyl halides, such as allylic acetates or carbonates. mdpi.com
Divergent Synthetic Pathways Involving this compound Scaffolds
Divergent synthesis is a powerful strategy where a common intermediate is used as a branching point to generate a library of structurally related but distinct molecules. scholaris.canih.gov The this compound scaffold is an ideal candidate for such pathways due to its two reactive handles: the aldehyde and the allyl group.
A conceptualized divergent pathway illustrates the synthetic utility of this scaffold. scholaris.ca Starting with this compound, a subsequent allylation of the aldehyde would produce a homoallylic alcohol. This intermediate could then serve as a precursor for two different ring systems through ring-closing metathesis (RCM). One route involves RCM followed by oxidation and isomerization to yield an eight-membered enone. An alternative sequence of oxidation/isomerization first, followed by RCM, would lead to a seven-membered enone. scholaris.ca This planned, though not fully realized, pathway highlights the strategic potential of this compound as a key building block for complex, fused heteroaromatic systems. scholaris.ca
Considerations for Gram-Scale and Industrial Synthesis
Transitioning a synthetic route from a laboratory setting to gram-scale or industrial production introduces a new set of critical considerations. researchgate.netnih.gov The primary goals are to ensure the process is economical, safe, and efficient. google.com
| Factor | Industrial Requirement | Implication for this compound Synthesis |
|---|---|---|
| Cost | Use of inexpensive raw materials and reagents. | Starting from readily available 2-hydroxynicotinic acid is favorable. Reagents for challenging reductions must be cost-effective. |
| Reaction Conditions | Preference for ambient temperature and atmospheric pressure. google.com | Avoids costly cryogenic cooling or high-pressure reactors. Routes like the morpholinamide reduction are preferred. google.com |
| Yield & Purity | High overall yield and straightforward purification to minimize waste and cost. google.com | The low yields reported for direct reduction routes are a major obstacle for industrial application. scholaris.ca |
| Process Type | Shift towards continuous flow processes for better control and safety. beilstein-journals.org | A robust, high-yielding reaction sequence would be a candidate for adaptation to a flow system. |
| Safety & Environment | Minimize hazardous reagents and waste streams ("Green Chemistry"). mdpi.com | Using methods like Phase Transfer Catalysis for allylation can be beneficial. mdpi.com |
Chemical Reactivity and Transformative Chemistry of 2 Allyloxy Nicotinaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group in 2-(allyloxy)nicotinaldehyde is a primary site for nucleophilic attack and condensation reactions, enabling carbon-carbon bond formation and functional group interconversion.
Carbonyl Condensation Reactions
Carbonyl condensation reactions are fundamental transformations for aldehydes. This compound can readily participate in several such reactions, including the Knoevenagel, Wittig, and Henry reactions, to yield a variety of unsaturated and functionalized derivatives.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For this compound, reaction with active methylene compounds like malononitrile (B47326) or diethyl malonate would be expected to produce the corresponding substituted alkenes. bhu.ac.inresearchgate.netscispace.com
Table 1: Representative Knoevenagel Condensation Reactions of this compound
| Reactant | Active Methylene Compound | Expected Product |
|---|---|---|
| This compound | Malononitrile | 2-(2-(Allyloxy)pyridin-3-yl)methylene)malononitrile |
| This compound | Diethyl malonate | Diethyl 2-((2-(allyloxy)pyridin-3-yl)methylene)malonate |
Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium (B103445) ylide (Wittig reagent). rsc.orgopenstax.org The reaction of this compound with a Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide, would lead to the formation of a terminal alkene. commonorganicchemistry.comrsc.orgwikipedia.org The reaction mechanism involves the formation of a betaine (B1666868) intermediate which collapses to an oxaphosphetane, subsequently decomposing to the alkene and triphenylphosphine (B44618) oxide. openstax.org
Table 2: Representative Wittig Reactions of this compound
| Reactant | Wittig Reagent | Expected Product |
|---|---|---|
| This compound | Methyltriphenylphosphonium bromide | 3-(But-3-en-1-yl)-2-(allyloxy)pyridine |
| This compound | (Triphenylphosphoranylidene)acetaldehyde | (E)-3-(2-(Allyloxy)pyridin-3-yl)acrylaldehyde |
Henry Reaction (Nitroaldol Reaction): The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.org This reaction would convert this compound and a nitroalkane, like nitromethane, into a β-nitro alcohol. wikipedia.orgscielo.brresearchgate.netresearchgate.net These products are valuable synthetic intermediates that can be further transformed into nitroalkenes, amino alcohols, or α-nitro ketones. wikipedia.org The reaction is initiated by the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the aldehyde carbonyl group. wikipedia.org
Table 3: Representative Henry Reactions of this compound
| Reactant | Nitroalkane | Expected Product |
|---|---|---|
| This compound | Nitromethane | 1-(2-(Allyloxy)pyridin-3-yl)-2-nitroethanol |
| This compound | Nitroethane | 1-(2-(Allyloxy)pyridin-3-yl)-2-nitropropan-1-ol |
Reductive Transformations of the Aldehyde Group
The aldehyde functionality of this compound can be readily reduced to a primary alcohol or converted into an amine through reductive amination.
A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.comlibretexts.org This reagent selectively reduces aldehydes and ketones to their corresponding alcohols. commonorganicchemistry.comlibretexts.orgresearchgate.netscielo.org.za The reaction of this compound with sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) would yield (2-(allyloxy)pyridin-3-yl)methanol. researchgate.netvt.edu
Reductive amination offers a direct route to amines from aldehydes. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine, which is then reduced in situ to the corresponding amine. For instance, the reaction of this compound with benzylamine (B48309) in the presence of a reducing agent would produce N-((2-(allyloxy)pyridin-3-yl)methyl)aniline. d-nb.infoirjmets.com
Reactions Involving the Allyloxy Group
The allyloxy group is prone to sigmatropic rearrangements, most notably the Claisen rearrangement, which allows for the strategic repositioning of the allyl group and the formation of a new carbon-carbon bond.
Sigmatropic Rearrangements: Focus on Claisen-type Rearrangements
The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement where an allyl vinyl ether or an allyl aryl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. organic-chemistry.orgwikipedia.org In the case of this compound, which is an allyl aryl ether, a thermal or Lewis acid-catalyzed Claisen rearrangement is a key transformation. princeton.eduscirp.org This reaction leads to the migration of the allyl group from the oxygen atom to the C3 position of the pyridine (B92270) ring, yielding 3-allyl-2-hydroxynicotinaldehyde. rsc.orgscirp.org
The rearrangement can be carried out under thermal conditions, often requiring high temperatures. organic-chemistry.orgscirp.org Alternatively, Lewis acids can be employed to catalyze the reaction, often allowing for milder reaction conditions and potentially influencing the regioselectivity of the rearrangement. princeton.eduprinceton.edunih.govcaltech.eduresearchgate.net
Table 4: Conditions for Claisen Rearrangement of this compound
| Reaction Type | Conditions | Product |
|---|---|---|
| Thermal Claisen Rearrangement | High temperature (e.g., 180-220 °C) in a high-boiling solvent | 3-Allyl-2-hydroxynicotinaldehyde |
| Lewis Acid-Catalyzed Claisen Rearrangement | Lewis acid (e.g., BCl₃, AlCl₃, TiCl₄) in an inert solvent at lower temperatures | 3-Allyl-2-hydroxynicotinaldehyde |
Mechanistic Investigations ofacs.orgacs.org-Sigmatropic Shifts
The Claisen rearrangement of this compound is a concerted pericyclic reaction that proceeds through a highly ordered, cyclic transition state. acs.orgwikipedia.orgresearchgate.net This acs.orgacs.org-sigmatropic shift involves the simultaneous breaking of the C-O bond of the ether and the formation of a new C-C bond at the ortho position of the pyridine ring. rsc.orgrsc.org
The reaction is understood to proceed preferentially through a chair-like six-membered transition state. organic-chemistry.org This stereospecific pathway dictates the stereochemistry of the product when chiral, enantiomerically enriched starting materials are used. organic-chemistry.org Crossover experiments have confirmed that the rearrangement is an intramolecular process, meaning the allyl group migrates within the same molecule rather than detaching and reattaching intermolecularly. wikipedia.org Computational studies, such as those using density functional theory (DFT), have further elucidated the energetics and geometries of the transition states involved in such rearrangements. acs.org
Reactivity of the Nicotinic Pyridine Core
The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. wikipedia.org This characteristic governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic Substitution: The electron-deficient nature of the pyridine ring, further deactivated by the electron-withdrawing aldehyde group at C-3, makes electrophilic aromatic substitution challenging. gcwgandhinagar.comuoanbar.edu.iq Such reactions, like nitration or sulfonation, require harsh conditions and typically occur at the C-5 position, which is the most electron-rich carbon in the nicotinic system. wikipedia.orguomustansiriyah.edu.iq The C-2 and C-4 positions are highly deactivated.
Nucleophilic Substitution: Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.orguoanbar.edu.iq In this compound, the C-2 position is occupied. The C-4 and C-6 positions remain susceptible to attack by strong nucleophiles, such as organolithium reagents or sodium amide, which can displace a hydride ion. uomustansiriyah.edu.iq The presence of a leaving group, such as a halide at these positions, would make nucleophilic aromatic substitution (SNAr) even more facile.
A variety of strategies exist to modify the pyridine core, enhancing its reactivity or introducing new functional groups.
Functionalization of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows it to act as a base and a nucleophile. It readily reacts with alkyl halides to form quaternary pyridinium (B92312) salts and with peroxy acids to form pyridine N-oxides. gcwgandhinagar.com
N-Oxidation: The formation of a pyridine N-oxide is a particularly useful strategy. The N-oxide group is electron-donating by resonance and electron-withdrawing inductively. This modification activates the C-2 and C-4 positions towards both electrophilic and nucleophilic attack while deactivating the nitrogen from further reaction. wikipedia.orggcwgandhinagar.com This allows for reactions like nitration at the C-4 position, after which the N-oxide can be removed by deoxygenation with a reducing agent like zinc dust. wikipedia.org
Functionalization of Ring Carbons: Modern synthetic methods have enabled the direct functionalization of pyridine C-H bonds.
C-H Activation: Transition-metal catalysis, particularly with palladium, rhodium, and iridium, allows for the direct coupling of various partners (e.g., aryl halides, alkenes, alkyl groups) to the pyridine ring. beilstein-journals.org These reactions often proceed via chelation assistance from a directing group, but methods for non-directed C-H functionalization are also emerging. nih.gov
Degenerate Ring Transformation: Advanced strategies can reconstruct the pyridine core. For example, N-benzylpyridinium salts can undergo a superoxide-triggered degenerate ring transformation, leading to the formation of C2-arylated nicotinaldehydes. chemsoc.org.cn This type of skeletal editing allows for the installation of functional groups in a manner not possible through classical substitution reactions. rsc.org
2 Allyloxy Nicotinaldehyde As a Strategic Building Block in Complex Chemical Synthesis
Synthesis of Diverse Heterocyclic Systems
The structural features of 2-(Allyloxy)nicotinaldehyde, namely the aldehyde function for condensation and cyclization reactions and the allyloxy group for radical or rearrangement reactions, make it an ideal precursor for a variety of heterocyclic frameworks.
The aldehyde group of this compound is a key functional handle for building various nitrogen-containing heterocycles through condensation and cyclization cascades. kit.edupitt.edu
Indazoles: The synthesis of indazole scaffolds often involves the cyclization of hydrazones derived from aldehydes. acs.org In a well-established route, an aldehyde is first condensed with a hydrazine (B178648) to form a hydrazone, which can then undergo intramolecular C-H functionalization or cyclization to yield the indazole core. acs.orgmdpi.com Following this general principle, this compound can serve as the aldehyde component, reacting with various hydrazines to produce precursors for substituted indazoles. A notable method involves the reaction of o-halobenzaldehydes with hydrazines, where the resulting hydrazone undergoes cyclization. mdpi.com
Imidazoles: The synthesis of imidazole (B134444) rings can be achieved through multicomponent reactions that frequently employ an aldehyde. The Debus-Radziszewski synthesis, for example, is a classic method that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring. rasayanjournal.co.in In this context, this compound can be used as the aldehyde component to introduce the corresponding substituted pyridyl moiety onto the final imidazole product.
Pyridines: Polysubstituted pyridines can be synthesized via one-pot multicomponent reactions involving aldehydes, activated ketones, and an ammonia source. organic-chemistry.orgfigshare.com For instance, the Bohlmann-Rahtz pyridine (B92270) synthesis involves the condensation of an enamine with an alkynone, a process that can be adapted to a three-component reaction with a β-ketoester, an aldehyde, and ammonia. The aldehyde functionality of this compound makes it a suitable substrate for such cyclocondensation strategies to form highly functionalized pyridine systems. mdpi.com
Naphthyridines: Naphthyridine frameworks, particularly the 1,8-naphthyridine (B1210474) core, are often constructed from pyridine derivatives. A common synthetic route starts with 2-aminonicotinaldehyde, which undergoes condensation with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) to initiate the formation of the second ring. ispub.com While this specific route begins with an amino group, this compound represents a close precursor that could be converted to 2-aminonicotinaldehyde or used in alternative cyclization strategies to access the naphthyridine skeleton. gccpo.orgdigitallibrary.co.inresearchgate.net
The dual functionality of the allyloxy and aldehyde groups in 2-(allyloxy)aryl aldehydes is particularly well-suited for the synthesis of oxygen-containing heterocycles like chromanones.
Chromanones: A robust and efficient method for synthesizing chroman-4-one derivatives is through the cascade radical annulation of 2-(allyloxy)arylaldehydes. nih.gov This metal-free reaction is typically initiated by a radical species that adds to the aldehyde, followed by a 6-exo-trig cyclization onto the allyl group. nih.govsioc-journal.cn Research has demonstrated that reacting 2-(allyloxy)arylaldehydes with oxalates in the presence of an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) generates an alkoxycarbonyl radical, which triggers the cascade to form ester-containing chroman-4-ones in good yields. nih.gov Given that this compound is a heteroaromatic analogue of the substrates used, this method is directly applicable for the synthesis of aza-chromanone derivatives.
Table 1: Representative Synthesis of Chroman-4-ones from 2-(Allyloxy)arylaldehydes
| Entry | 2-(Allyloxy)arylaldehyde Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-(Allyloxy)benzaldehyde | 2-Methoxy-2-oxoacetic acid | (NH₄)₂S₂O₈, DMSO, 80 °C | Methyl 2-(4-oxochroman-3-yl)acetate | 71 | nih.gov |
| 2 | 5-Bromo-2-(allyloxy)benzaldehyde | 2-Methoxy-2-oxoacetic acid | (NH₄)₂S₂O₈, DMSO, 80 °C | Methyl 2-(6-bromo-4-oxochroman-3-yl)acetate | 75 | nih.gov |
| 3 | 2-(Allyloxy)-5-chlorobenzaldehyde | 2-Ethoxy-2-oxoacetic acid | (NH₄)₂S₂O₈, DMSO, 80 °C | Ethyl 2-(6-chloro-4-oxochroman-3-yl)acetate | 72 | nih.gov |
| 4 | 2-(Allyloxy)-4-methoxybenzaldehyde | 2-Methoxy-2-oxoacetic acid | (NH₄)₂S₂O₈, DMSO, 80 °C | Methyl 2-(7-methoxy-4-oxochroman-3-yl)acetate | 65 | nih.gov |
Oxazoles: The synthesis of oxazoles can be accomplished through various methods starting from aldehydes. rasayanjournal.co.in One common strategy is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylaminoketones. An aldehyde can be a precursor to the required acylaminoketone intermediate. Another approach, the Van Leusen reaction, uses tosylmethyl isocyanide (TosMIC) to react with an aldehyde, which upon cyclization forms the oxazole (B20620) ring. organic-chemistry.org this compound is a suitable candidate for these established synthetic protocols.
The electrophilic carbon of the aldehyde group in this compound readily participates in condensation reactions with sulfur-containing nucleophiles to form important heterocyclic cores.
Thiazolidinones: A prevalent method for synthesizing 4-thiazolidinones involves a three-component reaction between an aldehyde, an amine, and a mercaptocarboxylic acid (e.g., mercaptoacetic acid). ut.ac.ir Alternatively, a two-step process can be used where the aldehyde is first condensed with an amine to form a Schiff base (imine), which is then cyclized with a mercaptoacetic acid. ut.ac.irmdpi.com The aldehyde group of this compound makes it an excellent substrate for these reactions, leading to thiazolidinones bearing the 2-(allyloxy)pyridin-3-yl substituent. researchgate.netnih.gov
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a cornerstone method, typically involving the reaction of an α-haloketone with a thioamide. organic-chemistry.orgclockss.org this compound can be readily converted into the corresponding α-haloketone precursor, which can then undergo the Hantzsch cyclization. Furthermore, other synthetic routes to thiazoles proceed directly from aldehydes or their derivatives, such as the condensation of thiosemicarbazones with α-haloketones. mdpi.com The synthesis of a related 2-Allyloxy-5-(N,N-dimethylcarbamoyl)thiazole has been reported, demonstrating the compatibility of the allyloxy group with thiazole ring formation chemistry. prepchem.com
Role in the Construction of Advanced Organic Intermediates
The heterocyclic systems synthesized from this compound are not merely final products but often serve as advanced organic intermediates themselves. scholaris.ca The chromanones, indazoles, pyridines, and thiazoles generated are highly functionalized scaffolds that are pivotal in medicinal chemistry and materials science. kit.edu For example, the chromanone core is found in numerous bioactive molecules and can be further elaborated. nih.govnih.gov The allyloxy group present in these intermediates provides an additional point for diversification through reactions such as Claisen rearrangement, transition-metal-catalyzed allylic substitution, or oxidative cleavage, further enhancing their value as versatile building blocks for more complex targets.
Contribution to Total Synthesis Endeavors
While this compound is a potent building block for constructing complex heterocyclic motifs that are prevalent in natural products, its direct application in published total synthesis campaigns is not extensively documented. scholaris.caaua.gr The utility of this aldehyde lies in its potential to rapidly assemble core structures like chromanones and functionalized pyridines, which are key fragments in many larger natural products. nih.govresearchgate.net Its role is therefore best described as foundational, providing efficient access to advanced intermediates that are poised for incorporation into total synthesis efforts. The synthetic routes established using this building block pave the way for its future application in the streamlined synthesis of biologically active natural products and their analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
